molecular formula C10H9NO6S2 B13987623 6-Aminonaphthalene-1,4-disulfonic acid CAS No. 73356-11-3

6-Aminonaphthalene-1,4-disulfonic acid

Cat. No.: B13987623
CAS No.: 73356-11-3
M. Wt: 303.3 g/mol
InChI Key: GLTDEMYMIMGCLY-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-1,4-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonaphthalene-1,4-disulfonic acid can be synthesized through the sulfonation of 6-aminonaphthalene. The process involves the introduction of sulfonic acid groups into the naphthalene ring. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the proper concentration of the sulfonating agent to achieve the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also involve subsequent purification steps such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Aminonaphthalene-1,4-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminonaphthalene-1,4-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-aminonaphthalene-1,4-disulfonic acid exerts its effects involves its interaction with various molecular targets. The amino and sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, influencing their activity. The pathways involved include binding to active sites of enzymes and altering their conformation, which can affect their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

Uniqueness

6-Aminonaphthalene-1,4-disulfonic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments that require precise structural attributes .

Properties

CAS No.

73356-11-3

Molecular Formula

C10H9NO6S2

Molecular Weight

303.3 g/mol

IUPAC Name

6-aminonaphthalene-1,4-disulfonic acid

InChI

InChI=1S/C10H9NO6S2/c11-6-1-2-7-8(5-6)10(19(15,16)17)4-3-9(7)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)

InChI Key

GLTDEMYMIMGCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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